benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Description
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that combines a benzyl group, a methoxyphenyl group, and a pyrimido[1,2-g]purin scaffold
Properties
Molecular Formula |
C26H27N5O5 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C26H27N5O5/c1-17-13-29(19-9-11-20(35-3)12-10-19)25-27-23-22(30(25)14-17)24(33)31(26(34)28(23)2)15-21(32)36-16-18-7-5-4-6-8-18/h4-12,17H,13-16H2,1-3H3 |
InChI Key |
NPJDRHWXNQVMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OCC4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include benzyl alcohol, 4-methoxybenzaldehyde, and various purine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and optimize the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[9-(4-hydroxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
- Benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate
Uniqueness
The uniqueness of benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate lies in its specific functional groups and structural configuration, which confer distinct chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
Benzyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate (CAS Number: 844835-87-6) is a synthetic compound that has garnered attention for its potential biological activities. The compound's structure suggests possible interactions with various biological targets, making it a candidate for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 493.6 g/mol. Its chemical structure features a purine-like core with additional functional groups that may enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H31N5O5 |
| Molecular Weight | 493.6 g/mol |
| CAS Number | 844835-87-6 |
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. The compound may act as an inhibitor by binding to the active sites of these targets, thereby modulating their activity. The presence of the methoxyphenyl group is believed to enhance hydrophobic interactions, while the purine and pyrimidine rings facilitate hydrogen bonding with target molecules.
Biological Activity Studies
Research has indicated that this compound may exhibit antitumor properties. In vitro studies have shown its potential to inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this compound have been tested for their efficacy against human lung cancer cell lines using MTS cytotoxicity assays and BrdU proliferation assays .
Case Studies
- Antitumor Activity : A study evaluated the antitumor effects of compounds related to this compound on A549 and HCC827 cell lines. The results indicated significant inhibition of cell growth with IC50 values around 6 µM in 2D assays but higher in 3D formats .
- Enzyme Inhibition : Investigations into the enzyme inhibition properties revealed that derivatives of this compound could inhibit specific kinases involved in cancer progression. This inhibition was assessed through biochemical assays measuring enzyme activity before and after treatment with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
